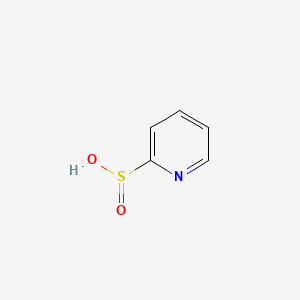
Pyridine-2-sulfinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-sulfinic Acid is a chemical compound characterized by the presence of a pyridine ring and a sulfinic acid functional group. It is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of other compounds. The molecular formula of this compound is C5H5NO2S, and it is typically found as a white crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pyridine-2-sulfinic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-alkyl pyridine chloride with sodium sulfite to produce alkyl pyridine-2-sodium sulfonate. This intermediate is then treated with chlorinating reagents to form alkyl pyridine-2-sulfonic acid chloride, which is subsequently converted to this compound through amination .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yields and purity, and involves mild reaction conditions to ensure safety and convenience .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2-sulfinic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfinic acid group, which can donate a proton and initiate chemical transformations .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as pyridine-2-sulfonic acid and its amides .
Aplicaciones Científicas De Investigación
Pyridine-2-sulfinic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine-2-sulfinic Acid involves its ability to donate a proton, which facilitates the formation of new chemical bonds and promotes the rearrangement of molecular structures. This proton donation can initiate and accelerate chemical transformations, making it a valuable reagent in various chemical processes .
Comparación Con Compuestos Similares
- Pyridine-2-sulfonic Acid
- 2-Pyridinesulfonyl Chloride
- Pyridine-2-sulfonamide
Comparison: Pyridine-2-sulfinic Acid is unique due to its sulfinic acid functional group, which provides distinct reactivity compared to similar compounds like Pyridine-2-sulfonic Acid. While both compounds can undergo similar types of reactions, the presence of the sulfinic acid group in this compound allows for different reaction pathways and products .
Propiedades
Fórmula molecular |
C5H5NO2S |
|---|---|
Peso molecular |
143.17 g/mol |
Nombre IUPAC |
pyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H5NO2S/c7-9(8)5-3-1-2-4-6-5/h1-4H,(H,7,8) |
Clave InChI |
PTYNSKRKVPMPAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
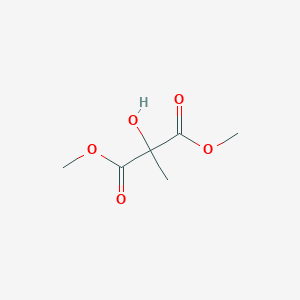
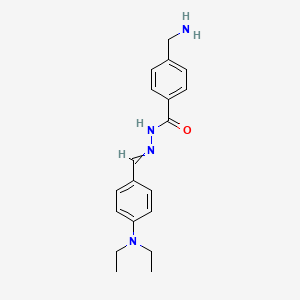
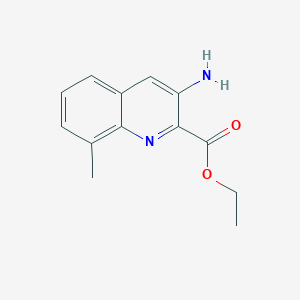

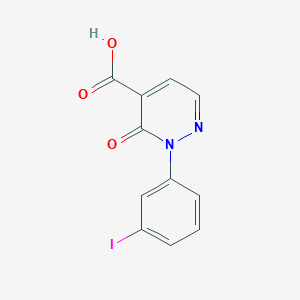
![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)

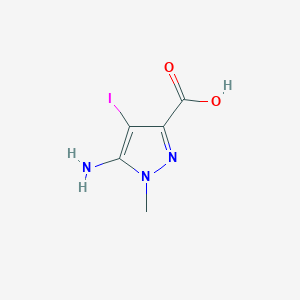
![Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/no-structure.png)

